The compound (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a chemical entity notable for its potential applications in medicinal chemistry and pharmacology. Its molecular formula is , with a molecular weight of approximately 323.36 g/mol. This compound features a complex structure incorporating multiple heterocyclic rings, specifically a 5-methylisoxazole and a 1,2,3-triazole, which are known for their biological activity and utility in drug development.
This compound is categorized under organic compounds with significant interest in pharmaceutical research due to its unique structural properties. It can be sourced from various chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed specifications and purity levels typically around 95% . The compound is primarily used for research purposes and has not been classified as a drug or therapeutic agent by regulatory bodies.
The synthesis of (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can involve several methods typical for constructing compounds with multiple heterocycles. One common approach includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are essential for optimizing yields but may vary based on laboratory protocols.
The molecular structure of this compound can be represented using various chemical notation systems:
InChI=1S/C17H17N5O2/c1-12-9-15(19-24-12)17(23)21-8-7-14(10-21)22-11-16(18-20-22)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3
This notation provides information about the connectivity of atoms within the molecule.
The Canonical SMILES representation is: CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
, which illustrates the arrangement of atoms in a linear string format suitable for computational analysis.
The compound may participate in various chemical reactions typical of heterocyclic compounds. These include:
Each of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence.
While specific mechanisms for this compound's action have not been extensively documented, compounds containing isoxazole and triazole rings are often investigated for their biological activities such as antimicrobial or anticancer effects. The proposed mechanism typically involves:
Further studies would be required to elucidate precise mechanisms through experimental assays.
The physical properties of (5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 323.36 g/mol |
Purity | ≥ 95% |
Solubility | Soluble in organic solvents |
These properties play a crucial role in determining the compound's behavior in various applications .
This compound holds potential applications in several scientific domains:
Given its unique structure and potential biological activities, further research into this compound could lead to significant advancements in drug discovery and development .
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3